molecular formula C11H13N5 B1462208 N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 1030422-98-0

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1462208
CAS No.: 1030422-98-0
M. Wt: 215.25 g/mol
InChI Key: GDVGYDMDIFMVAU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Herbicide and Environmental Contamination

Research into sym-triazine-based herbicides, including derivatives of 1,3,5-triazine, has highlighted their application in agriculture and the consequential environmental concerns due to their persistence and potential for contamination. These compounds, including atrazine and ametryn, exhibit specific absorption and emission features that are crucial for understanding their behavior in the environment and their interactions with microbial life capable of transforming these substances. Studies have provided insights into the dechlorination processes facilitated by microbial enzymes, shedding light on the pathways through which these herbicides can be degraded in nature (Oliva et al., 2005); (Mulbry, 1994).

Polyimide Synthesis and Applications

Research on the synthesis of polyimides using triazine-based diamine monomers has opened avenues for developing materials with exceptional solubility, thermal stability, and electrochemical properties. These materials are promising for applications in polymer semiconductors and other high-performance areas due to their enhanced characteristics, which are attributed to the incorporation of benzene or fluorobenzene groups and the triazine ring within the polymer structure (Li et al., 2017).

Green Synthesis and Self-Association

The green synthesis of 2,4-diamino-1,3,5-triazine derivatives, utilizing microwave irradiation, represents an environmentally friendly approach to producing these compounds with reduced solvent use and simplified procedures. The resultant structures, confirmed through NMR spectroscopy and X-ray analysis, exhibit unique self-association properties, forming varied network structures that have implications for material science and nanostructure fabrication (Díaz‐Ortiz et al., 2004).

Soil Contamination and Herbicide Dissipation

The fate of soil-applied herbicides, including triazine derivatives, has been extensively studied to understand their dissipation kinetics and the impact on agricultural and non-agricultural environments. These studies are crucial for developing strategies to mitigate the environmental impact of such herbicides and to inform agricultural practices for sustainable land management (Baer & Calvet, 1999).

Novel Surfactants and Additives

The synthesis of triazine Schiff base-based cationic gemini surfactants has introduced new possibilities for antiwear, antifriction, and anticorrosive additives in industrial applications. These novel compounds exhibit promising properties for enhancing the performance and longevity of materials in challenging environments (Singh et al., 2016).

Properties

IUPAC Name

2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGYDMDIFMVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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